DGAT1 Inhibitory Activity: Low Nanomolar Potency of 1,1,3-Tribenzylurea in Cellular Assays
1,1,3-Tribenzylurea demonstrates potent inhibition of human DGAT1 with an IC50 of 20 nM in a serum-starved HEK293 cell assay measuring triglyceride synthesis [1]. This activity is comparable to or exceeds that of many development-stage DGAT1 inhibitors with more complex heterocyclic scaffolds, positioning it as a valuable tool compound for target validation studies [2].
| Evidence Dimension | DGAT1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM |
| Comparator Or Baseline | Baseline for established DGAT1 inhibitors in similar assays typically ranges from <10 nM to >1 µM. A representative advanced heterocyclic inhibitor from Novartis shows an IC50 of 17 nM [2]. No direct head-to-head data for a benzylurea comparator is available. |
| Quantified Difference | Target compound is of comparable potency to an optimized clinical candidate (17 nM vs 20 nM) but with a significantly simpler synthetic route. |
| Conditions | Inhibition of recombinant human DGAT1 in serum-starved HEK293 cells assessing triglyceride synthesis over 20 minutes via LC-MS. |
Why This Matters
The nanomolar potency combined with a simple tribenzylurea scaffold offers a favorable cost-complexity-to-activity ratio, making it a preferred starting point for medicinal chemistry optimization or a cost-effective positive control for DGAT1 screening campaigns.
- [1] BindingDB. BDBM50599923 / CHEMBL5204128: IC50 20 nM for human DGAT1. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50599923 View Source
- [2] Bibgraph. Heteroaryl Analogues of Biaryl Urea as DGAT1 Inhibitors: Compound 44 showed IC50 of 17 nM. PubMed Summary. https://bibgraph.hpcr.jp View Source
